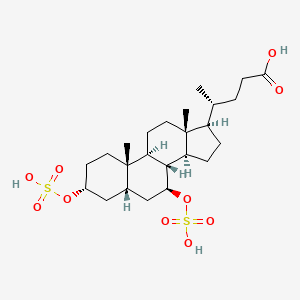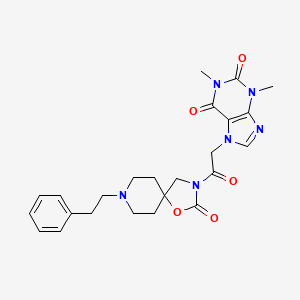![molecular formula C8H9N3S2 B1305371 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine CAS No. 435341-84-7](/img/structure/B1305371.png)
2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Dimethyl-[4,5’]bithiazolyl-2-ylamine is an organic compound with the molecular formula C8H9N3S2 and a molecular weight of 211.31 g/mol . This compound belongs to the class of bithiazoles, which are characterized by the presence of two thiazole rings. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dimethyl-[4,5’]bithiazolyl-2-ylamine typically involves the condensation of 2-aminothiazole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .
Types of Reactions:
Oxidation: 2’,4’-Dimethyl-[4,5’]bithiazolyl-2-ylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles; often in polar solvents.
Major Products:
Oxidation: Oxidized derivatives of the thiazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted bithiazole derivatives with various functional groups.
Scientific Research Applications
2’,4’-Dimethyl-[4,5’]bithiazolyl-2-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2’,4’-Dimethyl-[4,5’]bithiazolyl-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 2’,4’-Dimethyl-[4,5’]bithiazolyl-2-ylamine.
4,5’-Bithiazole: A structurally related compound with similar chemical properties.
2,4-Dimethylthiazole: Shares the dimethyl substitution pattern but lacks the bithiazole structure.
Uniqueness: 2’,4’-Dimethyl-[4,5’]bithiazolyl-2-ylamine is unique due to its bithiazole structure, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it valuable in research and potential therapeutic applications .
Properties
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2/c1-4-7(13-5(2)10-4)6-3-12-8(9)11-6/h3H,1-2H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRVWXNHZWZVMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389371 |
Source


|
| Record name | 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435341-84-7 |
Source


|
| Record name | 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)ethane-1,2-diamine](/img/structure/B1305313.png)



